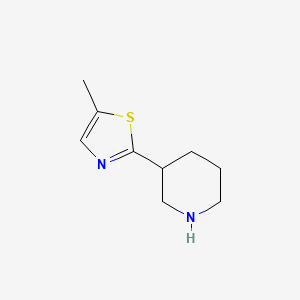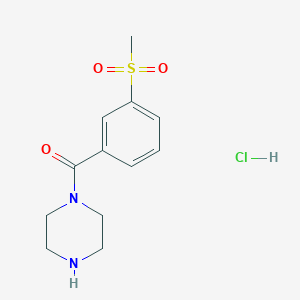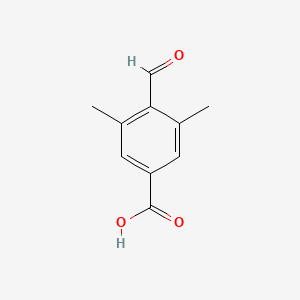
Acide 4-formyl-3,5-diméthylbenzoïque
Vue d'ensemble
Description
4-Formyl-3,5-dimethylbenzoic acid is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol. It is characterized by the presence of a formyl group (-CHO) and two methyl groups (-CH3) attached to a benzoic acid core. This compound is known for its applications in various fields of scientific research and industry.
Applications De Recherche Scientifique
4-Formyl-3,5-dimethylbenzoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Formyl-3,5-dimethylbenzoic acid can be synthesized through several methods. One common approach involves the oxidation of 3,5-dimethylbenzaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . Another method includes the formylation of 3,5-dimethylbenzoic acid using Vilsmeier-Haack reaction, where the acid is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of 4-Formyl-3,5-dimethylbenzoic acid typically involves large-scale oxidation processes using environmentally friendly oxidizing agents. The choice of oxidizing agent and reaction conditions is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Formyl-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid group using strong oxidizing agents.
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and nitric acid (HNO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and Friedel-Crafts acylation reagents.
Major Products Formed:
Oxidation: 3,5-Dimethylbenzoic acid.
Reduction: 4-Hydroxymethyl-3,5-dimethylbenzoic acid.
Substitution: Halogenated or nitrated derivatives of 4-Formyl-3,5-dimethylbenzoic acid.
Mécanisme D'action
The mechanism of action of 4-Formyl-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines and thiols . This reactivity makes it useful in the design of enzyme inhibitors and other bioactive molecules .
Comparaison Avec Des Composés Similaires
3,5-Dimethylbenzoic acid: Lacks the formyl group, making it less reactive in nucleophilic addition reactions.
4-Formylbenzoic acid: Lacks the methyl groups, which can influence its reactivity and physical properties.
4-Hydroxy-3,5-dimethylbenzoic acid: Contains a hydroxyl group instead of a formyl group, altering its chemical behavior.
Uniqueness: 4-Formyl-3,5-dimethylbenzoic acid is unique due to the presence of both formyl and methyl groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications .
Propriétés
IUPAC Name |
4-formyl-3,5-dimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-3-8(10(12)13)4-7(2)9(6)5-11/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSOYWONAPNDHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
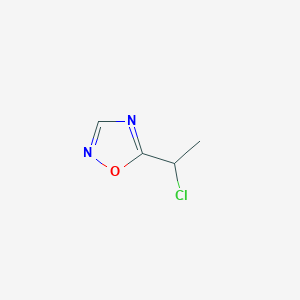
![Bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B1443050.png)
![(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1443051.png)
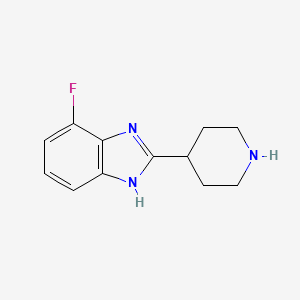
![1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B1443056.png)
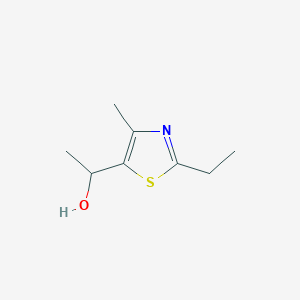
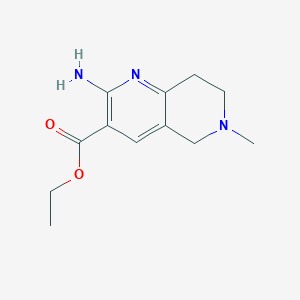

![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B1443061.png)
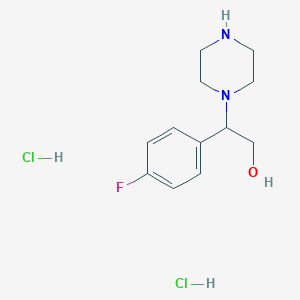
![2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride](/img/structure/B1443063.png)
![3-[4-(4-bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid](/img/structure/B1443065.png)
